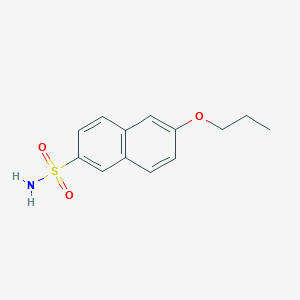

6-Propoxy-2-naphthalenesulfonamide

Description

6-Propoxy-2-naphthalenesulfonamide is a naphthalene-derived sulfonamide compound characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 6-position and a sulfonamide (-SO₂NH₂) group at the 2-position of the naphthalene ring. Its physicochemical properties, such as solubility and lipophilicity, are influenced by the propoxy chain and sulfonamide moiety, which are critical for bioavailability and metabolic stability.

Properties

Molecular Formula |

C13H15NO3S |

|---|---|

Molecular Weight |

265.327 |

IUPAC Name |

6-propoxynaphthalene-2-sulfonamide |

InChI |

InChI=1S/C13H15NO3S/c1-2-7-17-12-5-3-11-9-13(18(14,15)16)6-4-10(11)8-12/h3-6,8-9H,2,7H2,1H3,(H2,14,15,16) |

InChI Key |

GWBJVEZYBQACEE-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, molecular properties, and regulatory considerations for 6-Propoxy-2-naphthalenesulfonamide relative to analogous naphthalene derivatives. Key compounds are drawn from pharmacopeial impurity lists and safety data sheets (see Table 1).

Table 1: Structural and Regulatory Comparison of Naphthalene Derivatives

Key Findings:

For example, (6-Methoxy-2-naphthyl)acetic Acid (logP ~2.8) is less lipophilic than propoxy derivatives, which may favor renal excretion over tissue accumulation.

Sulfonamide Functionality

- The sulfonamide group in 6-Propoxy-2-naphthalenesulfonamide contributes to acidity (pKa ~10–12 for similar sulfonamides), affecting ionization and protein binding. In contrast, 6-Hydroxy-N-(2-hydroxyethyl)-N-methyl-2-naphthalenesulfonamide’s tertiary sulfonamide (with methyl and hydroxyethyl groups) reduces acidity, altering metabolic pathways .

6-Propoxy-2-naphthalenesulfonamide’s safety profile remains uncharacterized in the evidence, but analogs like 6-hydroxy sulfonamides require precautions for skin/eye exposure .

Synthetic Relevance Compounds such as 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one (CAS 343272-53-7) highlight the importance of substituent position in dimeric structures, whereas 6-Propoxy-2-naphthalenesulfonamide’s monomeric structure may simplify synthesis and purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.